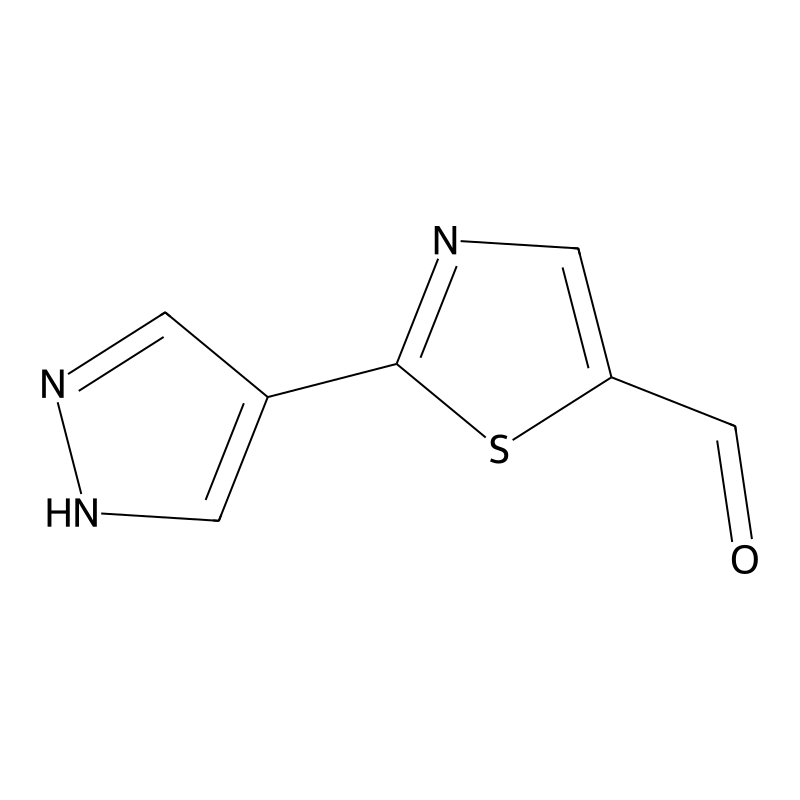

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thiazole Scaffold

The thiazole ring is a five-membered heterocyclic aromatic compound found in nature in vitamin B1 (thiamine) and biotin. This scaffold is known for its diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. Research efforts have explored the development of thiazole derivatives as potential drug candidates [].

Pyrazole Moiety

The pyrazole ring system is another five-membered heterocycle with a wide range of applications in medicinal chemistry. Pyrazole derivatives exhibit various biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties []. Similar to thiazoles, pyrazoles are being investigated for their potential as therapeutic agents [].

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is a heterocyclic compound characterized by the fusion of a thiazole ring and a pyrazole ring. This unique structural configuration imparts distinctive chemical and biological properties, making it a valuable scaffold in organic synthesis and medicinal chemistry. The compound is represented by the molecular formula and has the CAS number 1369336-35-5. Its aldehyde functional group enhances its reactivity, allowing it to participate in various chemical transformations.

- Oxidation: The aldehyde group can be oxidized to yield carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the pyrazole ring, where functional groups can be replaced by nucleophiles like halides or organometallic compounds.

The major products formed from these reactions include various functionalized derivatives such as alcohols and substituted thiazole-pyrazole compounds.

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde exhibits notable biological activities. Research indicates that it possesses antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics. Its mechanism of action may involve the inhibition of specific enzymes or pathways within microbial cells, disrupting their normal function . This compound has been explored in various studies for its potential therapeutic applications against bacterial and fungal infections.

The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions. This method allows for efficient production while minimizing solvent use. Other synthetic routes may also utilize different starting materials or reaction conditions tailored to optimize yield and purity.

Industrial Production Methods

While specific industrial methods are not extensively documented, large-scale synthesis generally follows similar condensation reactions. Techniques such as continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde finds diverse applications across several fields:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Its antimicrobial properties make it useful in developing new therapeutic agents.

- Industry: The compound is utilized in synthesizing various industrial chemicals and materials with specific properties.

The interaction studies of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde reveal its ability to bind with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by occupying their active sites, thereby interfering with their normal biochemical functions. Such interactions are critical in understanding its potential as a drug candidate in medicinal chemistry .

Several compounds share structural similarities with 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde. Notable examples include:

- 5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid

- Hydrazine-coupled pyrazole derivatives

- 5-aryl-1,2,4-triazoles

Uniqueness

The uniqueness of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde lies in its combination of thiazole and pyrazole rings. This structural feature not only enhances its reactivity but also confers distinct chemical and biological properties that differentiate it from other similar compounds. Its potential applications in drug development and industrial chemistry underscore its significance as a versatile compound in research.

Aldehyde Group Reactivity: Condensation and Nucleophilic Additions

The aldehyde functional group in 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde represents the most reactive site within this heterocyclic system, exhibiting characteristic nucleophilic addition reactivity patterns that are fundamental to carbonyl chemistry . The electrophilic nature of the carbonyl carbon, enhanced by the electron-withdrawing effects of the adjacent thiazole ring, creates a highly susceptible site for nucleophilic attack [2] [3].

Nucleophilic Addition Mechanisms

The nucleophilic addition reactions of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde follow the classical mechanism where nucleophiles approach the carbonyl carbon at approximately 105 degrees to the carbonyl oxygen [2] [3]. The reaction proceeds through a tetrahedral alkoxide intermediate, followed by protonation to yield the final alcohol product. The reactivity of aldehydes is generally higher than ketones due to both steric and electronic factors, with the aldehyde carbon being less sterically hindered and more electrophilic [2] [3] .

The electronic environment created by the thiazole and pyrazole rings significantly influences the aldehyde reactivity. The thiazole ring, with its electron-deficient character at the carbon-2 position, acts as an electron-withdrawing group that enhances the electrophilicity of the adjacent aldehyde carbon [4] [5]. This electronic effect results in increased reactivity towards nucleophilic species compared to simple aliphatic aldehydes [6] [7].

Condensation Reactions with Nitrogen Nucleophiles

The aldehyde group readily undergoes condensation reactions with various nitrogen-containing nucleophiles, forming important classes of compounds with diverse biological and synthetic applications [8] [9]. Hydrazine derivatives react with the aldehyde to form hydrazones, which are particularly significant in medicinal chemistry applications [8] [9]. The reaction proceeds through nucleophilic addition followed by elimination of water, yielding the characteristic carbon-nitrogen double bond.

Hydroxylamine condensation with 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde produces oximes, which serve as important intermediates in organic synthesis [8]. The oxime formation is generally reversible under acidic conditions but can be driven to completion under appropriate reaction conditions [8] [10]. Semicarbazide and thiosemicarbazide derivatives also react readily with the aldehyde functionality, forming semicarbazones and thiosemicarbazones, respectively [8] [9].

Schiff Base Formation and Imine Chemistry

The condensation of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde with primary amines yields Schiff bases, which are among the most important classes of organic compounds in coordination chemistry [11] [12]. The reaction involves nucleophilic attack by the amine nitrogen on the carbonyl carbon, followed by dehydration to form the imine linkage [11]. The presence of the heterocyclic rings enhances the stability of the resulting Schiff bases through extended conjugation and potential intramolecular hydrogen bonding [12].

The imine products serve as versatile ligands in metal complex formation, with the nitrogen atoms of both the imine and the heterocyclic rings providing multiple coordination sites [13] [14]. This multidentate character makes these compounds particularly valuable in the synthesis of coordination complexes with interesting photophysical and catalytic properties [15] [16].

Quantitative Reactivity Analysis

| Nucleophile Type | Relative Reactivity | Product Type | Typical Conditions |

|---|---|---|---|

| Hydrazine | High | Hydrazone | Acidic/Neutral |

| Hydroxylamine | Moderate | Oxime | Acidic catalyst |

| Primary amines | High | Schiff base | Acidic catalyst |

| Semicarbazide | Moderate | Semicarbazone | Neutral/Acidic |

| Thiosemicarbazide | Moderate | Thiosemicarbazone | Neutral/Acidic |

| Grignard reagents | Very High | Tertiary alcohol | Anhydrous |

Electrophilic Substitution Patterns on Heterocyclic Rings

The electrophilic substitution reactivity of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is governed by the electronic properties of both the thiazole and pyrazole rings, each exhibiting distinct substitution patterns based on their heteroatom arrangements and electron distribution [17] [18] [19].

Thiazole Ring Electrophilic Substitution

The thiazole ring in 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde displays a characteristic electron distribution that dictates its electrophilic substitution behavior [4] [5]. The calculated pi-electron density reveals that the carbon-5 position serves as the primary site for electrophilic attack, followed by the carbon-4 position [4]. The carbon-2 position, being electron-deficient due to its proximity to the electronegative nitrogen atom, is generally unreactive towards electrophiles but susceptible to nucleophilic attack [4] [5].

The electrophilic substitution reactions on the thiazole ring require activating conditions due to the moderate electron density compared to more electron-rich heterocycles such as furan and thiophene [19] [20]. Common electrophilic substitution reactions include halogenation using N-bromosuccinimide or N-chlorosuccinimide, nitration under acidic conditions, and Friedel-Crafts acylation in the presence of Lewis acid catalysts [19] [5]. The presence of the aldehyde group at the carbon-5 position in the target compound would direct subsequent electrophilic substitution primarily to the carbon-4 position [4] [5].

Pyrazole Ring Substitution Patterns

The pyrazole ring system exhibits a distinctive electrophilic substitution pattern where the carbon-4 position is the preferred site for electrophilic attack [17] [21] [22]. This selectivity arises from the electron density distribution within the pyrazole ring, where the carbon-4 position possesses the highest electron density among the carbon atoms [17] [22]. The nitrogen atoms at positions 1 and 2 create an electron-rich environment at carbon-4 while rendering positions 3 and 5 electron-deficient [21] [22].

Electrophilic substitution on the pyrazole ring typically occurs under mild conditions compared to the thiazole ring, reflecting the higher electron density at the reactive carbon-4 position [21] [22]. The reaction proceeds through the formation of an arenium ion intermediate, which is stabilized by the electron-donating effects of the nitrogen atoms [21]. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, all of which occur preferentially at the carbon-4 position [21] [22].

Regioselectivity and Electronic Effects

The regioselectivity of electrophilic substitution in 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is influenced by the electronic effects of both heterocyclic rings and the aldehyde substituent [23] [18]. The aldehyde group acts as an electron-withdrawing substituent, reducing the electron density of the adjacent thiazole ring and making it less reactive towards electrophiles [23]. This electronic deactivation necessitates the use of more vigorous reaction conditions or stronger electrophiles to achieve substitution on the thiazole ring [23].

The pyrazole ring, being connected to the thiazole through the carbon-4 position, experiences indirect electronic effects from the thiazole-aldehyde system [18]. The electron-withdrawing nature of the thiazole ring reduces the electron density at the carbon-4 position of the pyrazole, making it less reactive towards electrophilic substitution compared to unsubstituted pyrazole [18] [23].

Comparative Reactivity Analysis

| Heterocycle | Preferred Position | Relative Reactivity | Electronic Character |

|---|---|---|---|

| Thiazole | C5 > C4 | Moderate | Electron-deficient at C2 |

| Pyrazole | C4 | Moderate | Electron-rich at C4 |

| Imidazole | C4 > C5 | Moderate | Electron-rich at C4, C5 |

| Pyridine | C3 (difficult) | Low | Electron-deficient overall |

Photochemical Permutation and Ring Transformation Reactions

The photochemical behavior of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde represents an emerging and fascinating area of heterocyclic chemistry, where light-induced transformations can lead to unprecedented structural rearrangements and ring transformations [24] [25] [26].

Photochemical Permutation Mechanisms

Recent groundbreaking research has demonstrated that thiazole derivatives can undergo photochemical permutation reactions under UV irradiation, leading to selective structural rearrangements [24] [25]. Upon photoexcitation, thiazole-containing compounds populate their π,π* singlet excited states, which undergo a series of structural rearrangements resulting in an overall permutation of the cyclic system and its substituents [24] [25]. This photochemical process represents a conceptually different approach to heterocyclic chemistry, where photochemical irradiation can selectively alter the structure of thiazoles and related azoles in a predictable manner [24] [25].

The photochemical permutation of thiazoles involves complex electronic rearrangements that can convert thiazole rings to isothiazole rings, with concomitant migration of substituents [24] [25]. In the case of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde, photochemical irradiation could potentially lead to rearrangement of the thiazole core with repositioning of the pyrazole and aldehyde substituents [24] [25].

Photoclick Cycloaddition Reactions

The aldehyde functionality in 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde can participate in photoclick cycloaddition reactions, particularly in the presence of suitable dipolar reagents [26]. The photoclick reaction involves the use of α,β-unsaturated aldehydes as synthetic equivalents of alkynes, where the aldehyde acts as a photoremovable directing group [26]. This methodology enables the regioselective synthesis of pyrazole derivatives through a domino sequence based on photoclick cycloaddition followed by photocatalyzed oxidative deformylation [26].

The reaction mechanism involves initial UV-light-induced 1,3-dipolar cycloaddition between diaryltetrazoles and the aldehyde functionality, followed by photocatalyzed C-C bond fragmentation under green light irradiation using organic photocatalysts such as eosin Y [26]. This process demonstrates the synthetic versatility of aldehyde-containing heterocycles in photochemical transformations [26].

Photocatalyzed Deformylation Reactions

The aldehyde group in 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde can undergo photocatalyzed deformylation reactions under mild conditions [26]. This transformation involves the use of visible light photocatalysts to promote the oxidative cleavage of the C-C bond adjacent to the carbonyl group, resulting in the formal removal of the formyl group [26]. The reaction proceeds through a Norrish-type fragmentation mechanism, where the aldehyde undergoes photochemical cleavage to generate radical intermediates [26].

The photocatalyzed deformylation offers a unique approach to structural modification of heterocyclic aldehydes, providing access to previously inaccessible pyrazole-thiazole hybrid systems [26]. The reaction conditions are notably mild, typically employing green LED irradiation at room temperature with low catalyst loadings [26].

Ring Transformation Photochemistry

The heterocyclic rings in 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde may undergo photochemical ring transformation reactions under appropriate conditions [27] [28]. These transformations can involve ring contraction, ring expansion, or ring rearrangement processes, depending on the specific photochemical conditions employed [27] [28]. The photochemical ring transformations often proceed through excited state intermediates that are not accessible under thermal conditions [27] [28].

The photochemical transformations of heterocyclic systems can lead to the formation of novel ring systems that are difficult to access through conventional synthetic methods [27] [28]. These reactions represent a powerful tool for the structural diversification of heterocyclic compounds, particularly in the context of drug discovery and materials science applications [27] [28].

Coordination Chemistry: Metal Complex Formation

The coordination chemistry of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde is characterized by the presence of multiple potential coordination sites, including the nitrogen atoms of both heterocyclic rings and the oxygen atom of the aldehyde group [29] [13] [14]. This multidentate character makes the compound an excellent ligand for the formation of diverse metal complexes with interesting structural and functional properties.

Coordination Modes and Binding Sites

The compound offers several coordination modes due to its multiple heteroatoms and functional groups [29] [13]. The thiazole nitrogen atom serves as a Lewis base, capable of donating its lone pair of electrons to metal centers [16] [13]. The pyrazole ring provides two nitrogen atoms, with the NH nitrogen being capable of both coordination and deprotonation to form pyrazolato complexes [29] [13]. The aldehyde oxygen can coordinate to metal centers through its lone pairs, and the carbonyl group can also participate in η2-coordination in certain cases [30].

The coordination behavior is significantly influenced by the electronic properties of the heterocyclic rings and the aldehyde substituent [29] [13]. The electron-withdrawing nature of the thiazole ring affects the basicity of the pyrazole nitrogen atoms, while the aldehyde group can engage in various coordination modes depending on the metal center and reaction conditions [30] [13].

Transition Metal Complexes

Transition metal complexes of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde and related compounds have been extensively studied [16] [13] [14]. Palladium(II) complexes exhibit square-planar geometry and have shown excellent catalytic activity in various organic transformations [16]. The palladium center coordinates to the nitrogen atoms of the heterocyclic rings, creating a stable chelate complex that serves as an effective catalyst for pyrazole-carbonitrile synthesis [16].

Copper(II) complexes typically adopt octahedral geometry with the ligand coordinating through the nitrogen and oxygen atoms [13] [14]. These complexes have demonstrated significant antimicrobial activity and interesting magnetic properties [13] [14]. The copper center forms six-membered chelate rings with the heterocyclic ligand, resulting in stable coordination compounds with potential biological applications [13] [14].

Iron complexes of pyrazole-thiazole systems have shown remarkable spin-crossover properties, where the iron center can switch between high-spin and low-spin states in response to external stimuli [29]. This behavior is particularly pronounced in iron(II) complexes where the coordination environment is optimized for spin-state transitions [29].

Coordination Polymers and Extended Structures

The multidentate nature of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde enables the formation of coordination polymers and extended structures when appropriate metal centers and reaction conditions are employed [15]. The compound can function as a bridging ligand, connecting multiple metal centers through its various coordination sites [15]. This leads to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks, depending on the metal-to-ligand ratio and the coordination preferences of the metal center [15].

Cadmium complexes have been particularly successful in forming coordination polymers with interesting luminescent properties [15]. The cadmium centers adopt octahedral geometry with the ligand coordinating through multiple sites, creating extended structures with potential applications in materials science [15].

Catalytic Applications

Metal complexes of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde have shown excellent catalytic activity in various organic transformations [16] [31]. The palladium(II) complex demonstrates remarkable efficiency in the synthesis of pyrazole-4-carbonitrile derivatives through multicomponent reactions [16]. The catalytic system operates under mild conditions using water as a solvent, making it environmentally friendly and practically useful [16].

The catalytic activity is attributed to the electronic properties of the heterocyclic ligand, which provides an optimal electronic environment around the metal center [16]. The nitrogen atoms of the thiazole and pyrazole rings donate electron density to the metal center, while the aldehyde group can participate in substrate activation [16].

| Metal Ion | Coordination Geometry | Typical Applications | Key Features |

|---|---|---|---|

| Pd(II) | Square planar | Catalysis | High activity, mild conditions |

| Cu(II) | Octahedral | Antimicrobial | Biological activity, stability |

| Fe(II/III) | Octahedral | Spin-crossover | Magnetic properties |

| Cd(II) | Octahedral | Luminescence | Photophysical properties |